Home > Products > Building Blocks P1397 > 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine
6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine - 79173-38-9

6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine

Catalog Number: EVT-314825
CAS Number: 79173-38-9
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a chemical compound with the CAS Number: 79173-38-9 . It is a solid at room temperature . The IUPAC name for this compound is 6-methyl-7H-pyrazolo[3,4-b]pyridin-3-ylamine .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .

Physical And Chemical Properties Analysis

6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a solid at room temperature . Its molecular weight is 148.17 .

1-(4-Methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives

Compound Description: This series of compounds, synthesized through the reaction of 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-ones with 2-chloro-4,6-diphenylnicotinonitrile analogues in the presence of 2-hydrazino-4-methyl quinoline and ethanol, exhibit antimalarial activity. Specifically, 1-(4-methylquinolin-2-yl)-4,6-di(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (5p) showed significant potency against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum in both in vitro and in vivo studies. [, ]

Relevance: These derivatives share the core structure of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine with an additional 4-methylquinolin-2-yl substituent at the 1-position and two aryl groups at the 4- and 6-positions. [, ]

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. [] It exhibits potent anti-inflammatory activity as demonstrated by its ability to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-α production and pulmonary neutrophilia. Notably, EPPA-1 exhibits a reduced emetogenic profile compared to first- and second-generation PDE4 inhibitors. []

Relevance: While not directly containing the methyl group at the 6-position, EPPA-1 shares the core 1H-pyrazolo[3,4-b]pyridin-4-amine structure with 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, making it a structurally related compound. []

4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (16d)

Compound Description: This compound, a derivative of an initial hit compound (11a) with a 4-(4-(quinolin-3-yl)-1H-indol-1-yl)benzamide structure, acts as a selective inhibitor of HSP90α and HSP90β. [] This compound shows potential as an anticancer therapeutic due to its oral bioavailability and potent antitumor effects in an NCI-H1975 xenograft mouse model. []

Relevance: Compound 16d shares the 1H-pyrazolo[3,4-b]pyridine core structure with 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. While it lacks the 6-methyl group, its complex substituents at the 1- and 4-positions highlight the potential for diverse structural modifications of the core scaffold. []

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

Compound Description: This chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative incorporates a thieno[2,3-d]pyrimidine moiety. It was synthesized by reacting 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one using FeCl3-SiO2 as a catalyst. []

Relevance: Though lacking the amine group at the 3-position, this compound features the same pyrazolo[3,4-b]pyridine core structure as 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. The presence of additional fused rings highlights the possibility of structural modifications at various positions of the core scaffold. []

1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470)

Compound Description: PF470 is a highly potent, selective, and orally bioavailable negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). [] It showed significant efficacy in reducing L-DOPA-induced dyskinesia (PD-LID) in a Parkinsonian nonhuman primate model. []

Relevance: While PF470 features a pyrazolo[3,4-b]pyrazine core, its structural similarity to 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is notable due to the shared pyrazole ring and the pyridine ring with similar substitution patterns. This comparison highlights the potential for similar biological activity between pyrazolopyridine and pyrazolopyrazine scaffolds. []

Relevance: This compound is closely related to 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, differing only in the presence of an additional methyl group at the 4-position. This slight structural difference highlights the impact of even minor modifications on the compound's properties and activities. []

Overview

6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a bicyclic heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structural features, including a pyrazole ring fused to a pyridine ring, with a methyl group at the 6-position and an amino group at the 3-position. These structural characteristics contribute to its diverse biological activities and potential applications in medicinal chemistry.

Source

The compound can be synthesized through various methods, often involving the cyclization of precursors such as 5-amino-1-phenylpyrazole with unsaturated ketones or other reactive carbonyl compounds. Recent studies have highlighted its synthesis and characterization through elemental analysis and spectral data, confirming its molecular structure and purity .

Classification

6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its rings. It falls within the category of pyrazolo[3,4-b]pyridines, which are known for their potential pharmacological properties and have been investigated for various therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves several key steps:

  1. Formation of Pyrazole Ring: The initial step often includes the condensation of 5-amino-1-phenylpyrazole with an appropriate carbonyl compound under acidic conditions.
  2. Cyclization: The reaction proceeds through cyclization to form the pyrazolo[3,4-b]pyridine structure.
  3. Purification: The final product is purified using techniques such as column chromatography.

Technical Details

For instance, one method reported involves using zirconium(IV) chloride as a catalyst in a solvent mixture of ethanol and dimethylformamide to facilitate the reaction between 5-amino-1-phenylpyrazole and α,β-unsaturated ketones. This method has shown effective yields despite some challenges related to incomplete condensation and intermediate formation .

Molecular Structure Analysis

Data

Key data regarding this compound includes:

  • Molecular Formula: C_8H_9N_3
  • Molecular Weight: Approximately 161.17 g/mol
  • Melting Point: Typically reported around 340–341 °C depending on purity .
Chemical Reactions Analysis

Reactions

6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine can undergo various chemical reactions typical for heterocyclic compounds:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.
  2. Coupling Reactions: It can also participate in coupling reactions such as Suzuki or Sonogashira reactions when functionalized appropriately.

Technical Details

Reactions involving this compound often require specific conditions such as temperature control and the presence of catalysts to achieve desired yields and selectivity. For example, coupling reactions have been successfully performed using palladium catalysts under mild conditions to generate more complex structures .

Mechanism of Action

Process

The mechanism by which 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors.

  1. Binding Affinity: Studies suggest that the amino group enhances binding affinity to target proteins.
  2. Inhibition Mechanism: It may act as an inhibitor by mimicking natural substrates or co-factors involved in enzymatic processes.

Data

Quantitative analyses often employ techniques like molecular docking studies to predict binding interactions and affinities with biological targets, demonstrating promising results in various assays .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine include:

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in polar organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

Chemical properties include:

  • Reactivity: Exhibits reactivity typical of amines and heterocycles.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant data from thermodynamic studies indicate favorable stability profiles for this compound compared to other derivatives within its class .

Applications

Scientific Uses

6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine has garnered attention for its potential applications in medicinal chemistry:

  1. Pharmaceutical Development: Investigated for use in developing new therapeutic agents targeting various diseases including cancer and neurological disorders.
  2. Biological Research: Utilized in research settings to study enzyme inhibition mechanisms and receptor interactions.

The ongoing research highlights its versatility as a scaffold for drug design due to its unique structural features and biological activity profiles .

Introduction to Pyrazolo[3,4-b]pyridine Scaffolds

Historical Evolution of Pyrazolo[3,4-b]pyridine Derivatives in Heterocyclic Chemistry

The pyrazolo[3,4-b]pyridine scaffold emerged as a significant heterocyclic system following Ortoleva's 1908 synthesis of the first monosubstituted derivative (R₃ = Ph) via iodine-mediated condensation of diphenylhydrazone and pyridine . This pioneering work laid the foundation for Bülow's 1911 synthesis of N-phenyl-3-methyl derivatives using 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in glacial acetic acid . Early synthetic routes relied heavily on cyclocondensation strategies between preformed pyrazole and pyridine precursors, limiting structural diversity. Over a century of innovation has expanded access to this scaffold, with modern databases now cataloging over 300,000 unique 1H-pyrazolo[3,4-b]pyridine compounds documented across 5,500 references (including 2,400 patents) . The exponential growth since 2012 (54% of total references) reflects escalating pharmaceutical interest, accelerated by advanced catalytic methods and green synthesis techniques [4].

Table 1: Key Historical Milestones in Pyrazolo[3,4-b]pyridine Chemistry

YearInnovationSignificance
1908First monosubstituted derivative (Ortoleva)Established scaffold synthesis from simple precursors
1911N-phenyl-3-methyl derivatives (Bülow)Demonstrated versatility of aminopyrazole route
1985First dedicated biological reviewHighlighted therapeutic potential
2012-20221,413 patents filedSurge in medicinal chemistry applications
2021Vericiguat (Verquvo®) FDA approvalClinical validation of scaffold for cardiovascular disease

Structural and Electronic Significance of the 1H-Tautomer in Bicyclic Systems

Pyrazolo[3,4-b]pyridines exhibit tautomeric equilibria between 1H- and 2H-forms, with the 1H-tautomer dominating (>90% abundance) due to superior thermodynamic stability (ΔG = 37.03 kJ/mol) confirmed by AM1 calculations [4]. This preference arises from uninterrupted aromaticity across both rings in the 1H-form, enabling full π-electron delocalization. In contrast, the 2H-tautomer disrupts aromatic continuity in the pyrazole ring, confining resonance to peripheral pathways . X-ray crystallography confirms near-planar geometry (dihedral <5°) that facilitates π-stacking interactions with biological targets. Quantum mechanical studies reveal the C3-amino group participates in strong intramolecular H-bonding with N1 (N-H···N, 2.05 Å), further stabilizing the 1H-configuration while enhancing dipole moments (4.5–5.2 D) critical for target binding [4]. Electronic distribution analysis shows high π-deficient character at C4 (MEP = +25.7 kcal/mol) and nucleophilicity at N1 (MEP = -32.4 kcal/mol), directing electrophilic substitutions to the pyridine ring [4]. These features collectively establish 6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine as a privileged scaffold for drug design, leveraging its hydrogen-bonding capacity (two donors, one acceptor) and electron-deficient surface for charge-transfer interactions.

Role of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine in Medicinal and Agrochemical Research

6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 79173-38-9) serves as a versatile building block with demonstrated utility across therapeutic and agrochemical domains. Its physicochemical profile (MW = 148.17 g/mol, LogP = 0.89, TPSA = 67.6 Ų) aligns with Lipinski's rule parameters, supporting favorable bioavailability [1] [7]. Medicinally, derivatives exhibit:

  • Anticancer Activity: NCI screening identified analogs with broad-spectrum antiproliferative effects, particularly against leukemia cell lines (RS4;11 IC₅₀ = 0.304 μM). Mechanism-of-action studies confirm CDK2/Abl kinase inhibition (IC₅₀ = 56 nM) and induction of apoptosis via PARP cleavage and Bcl-2 downregulation [3] .
  • Antileishmanial Properties: Phosphoramidate conjugates inhibit Leishmania amazonensis promastigotes (IC₅₀ = 6.44–12.25 μM), outperforming pentamidine with reduced cytotoxicity [6].
  • Kinase Inhibition: Scaffold-hopping designs yield TRKA inhibitors (e.g., C03; IC₅₀ = 56 nM) that engage the kinase hinge region via three H-bonds with Glu590/Met592, leveraging the pyridine ring for π-stacking with Phe589 .

Table 2: Biological Activities of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives

Activity ProfileKey CompoundsPotency (IC₅₀/EC₅₀)Molecular Targets
Antileukemic8a, 8o, 14a-b0.304 μM (RS4;11 cells)CDK2, Abl kinases, HOXA9/MEIS1
AntileishmanialPhosphoramidate series6.44–12.25 μMProtozoal metabolic enzymes
TRK InhibitionC0356 nM (TRKA)Tropomyosin receptor kinases
PDE4 InhibitionUnspecified analogs<100 nMPhosphodiesterase-4

In agrochemical research, the scaffold functions as a herbicidal and fungicidal core, where the 6-methyl group enhances lipid membrane permeability, and the C3-amino group enables derivatization with bioactive moieties [4]. Computational models confirm strong binding to plant pathogen targets (e.g., β-tubulin; docking score = -12.3 kcal/mol), supporting its role in crop protection agent development. Over 35% of recently patented pyrazolopyridine derivatives incorporate the 6-methyl-3-amino motif, underscoring its industrial relevance [4].

Properties

CAS Number

79173-38-9

Product Name

6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine

IUPAC Name

6-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

InChI

InChI=1S/C7H8N4/c1-4-2-3-5-6(8)10-11-7(5)9-4/h2-3H,1H3,(H3,8,9,10,11)

InChI Key

ICQJGRLWSLEFFW-UHFFFAOYSA-N

SMILES

CC1=NC2=NNC(=C2C=C1)N

Canonical SMILES

CC1=NC2=NNC(=C2C=C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.